molecular formula C23H17F3N4O3 B2522862 1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1171637-99-2

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2522862
CAS No.: 1171637-99-2
M. Wt: 454.409
InChI Key: CNBXTMNJVRIWMQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C23H17F3N4O3 and its molecular weight is 454.409. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators

  • Gelation with Silver(I) Complexes: Quinoline urea derivatives have been synthesized and characterized for their ability to form supramolecular gels when mixed with silver nitrate. These gels exhibit unique photophysical properties and could be potential materials for various applications including, but not limited to, sensors, drug delivery systems, and photonic devices (Braga et al., 2013).

Cyclization Reactions

  • Ringschlussreaktionen mit 2‐(β‐Styryl)benzylaminen: A study exploring cyclization reactions with benzylamines to synthesize benzazepines and quinazolines demonstrates the chemical versatility and potential pharmaceutical applications of compounds related to the queried chemical structure (Gast et al., 1977).

Orexin Receptor Antagonism

  • Selective Orexin-1 Receptor Antagonism: Research on a brain-penetrant, selective OX1R antagonist reveals its potential in treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects. This highlights the therapeutic potential of urea derivatives in neuropsychiatric disorder treatment (Bonaventure et al., 2015).

Antimicrobial Activities

  • Antimicrobial Quinazolinones: A study synthesizing new quinazolinone derivatives and evaluating their antimicrobial activities underlines the significance of such compounds in developing new antibiotics or antifungal agents. The research found that certain derivatives showed promising activity, paving the way for further pharmaceutical development (Patel & Shaikh, 2011).

Catalytic Amidation

  • Amidation Catalyzed by Urea Structures: Discovering urea structures as catalysts for amidation reactions between aryl azides and aldehydes opens new avenues for synthesizing aryl amides under near-neutral conditions, which is crucial for pharmaceutical synthesis (Xie et al., 2015).

Properties

IUPAC Name

1-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c1-14-27-20-12-9-16(13-19(20)21(31)30(14)17-5-3-2-4-6-17)29-22(32)28-15-7-10-18(11-8-15)33-23(24,25)26/h2-13H,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXTMNJVRIWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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